molecular formula C19H12N2O3S B2865155 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid CAS No. 744204-83-9

4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid

Cat. No.: B2865155
CAS No.: 744204-83-9
M. Wt: 348.38
InChI Key: YSLVSHXCUREOBY-UHFFFAOYSA-N
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Description

4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a benzoic acid moiety. The thienopyrimidine scaffold is characterized by a sulfur-containing thiophene ring fused to a pyrimidine ring, which is substituted at the 5-position with a phenyl group and at the 4-position with a ketone.

This compound is structurally related to intermediates used in drug discovery, such as kinase inhibitors or anticancer agents, where the benzoic acid group may serve as a pharmacophore or a linker for conjugation .

Properties

IUPAC Name

4-(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c22-17-15-14(11-4-2-1-3-5-11)10-25-18(15)21-16(20-17)12-6-8-13(9-7-12)19(23)24/h1-10H,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLVSHXCUREOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670069
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

744204-83-9
Record name 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is the cyclization of appropriately substituted thiophenes with amidines or ureas under acidic or basic conditions. The phenyl group is introduced through a subsequent electrophilic aromatic substitution reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using halogenating agents like bromine (Br2) or chloroform (CHCl3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups such as halides or nitro groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Industry: Its unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

The thieno[2,3-d]pyrimidine scaffold is highly modular, with substitutions at the 2-, 3-, 4-, and 5-positions influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations in Thieno[2,3-d]pyrimidine Derivatives
Compound Name Substituents Key Features Reference
4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid 2-Benzoic acid, 5-phenyl, 4-oxo Enhanced solubility due to carboxylic acid; potential for hydrogen bonding.
4-[(E)-({4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl}imino)methyl]phenyl nicotinate 3-Imino-nicotinate, 5-phenyl, 4-oxo Nicotinate ester introduces pyridine ring; may alter pharmacokinetics (e.g., lipophilicity).
2-[5-(4-fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 3-Acetic acid, 5-(4-fluorophenyl), 4-oxo Fluorine substitution increases metabolic stability; acetic acid group modifies polarity.
2-[2-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid 3-Acetic acid, 5-thiophen-2-yl, 2-methyl Thiophene and methyl groups enhance steric bulk; may impact target binding.
4-[[[[2-[[[[3-(Methyloxy)phenyl]methyl]amino]carbonyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl]methyl]oxy]methyl]benzoic acid Complex substitutions with methoxybenzyl and carbamate groups Increased molecular weight and complexity; potential for selective enzyme inhibition.

Impact of Functional Groups

  • Benzoic Acid vs. The aromatic ring in benzoic acid also enables π-π stacking interactions, which are critical in protein-ligand binding .
  • Phenyl vs. Fluorophenyl/Thiophenyl : The 5-phenyl group in the target compound contributes to planarity and hydrophobic interactions. Fluorophenyl analogs (e.g., ) introduce electron-withdrawing effects, enhancing oxidative stability, while thiophenyl groups (e.g., ) may alter electronic distribution and binding affinity .
  • Nicotinate vs. Benzoic Acid : The nicotinate ester in replaces the carboxylic acid with a pyridine-based ester, reducing polarity but enabling prodrug strategies or targeting nicotinic receptors .

Biological Activity

The compound 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid is part of a broader class of thieno[2,3-d]pyrimidine derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of this compound features a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a benzoic acid moiety. This unique structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that compounds in this class can inhibit the proliferation of cancer cells by targeting folate receptors (FRs) and related metabolic pathways. The specific compound under discussion has demonstrated effectiveness against various cancer cell lines through dual inhibition mechanisms involving GARFTase and AICARFTase enzymes, which are crucial in nucleotide synthesis pathways .

Table 1: Antitumor Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
4-{4-oxo-5-phenyl...}MCF-7 (Breast Cancer)15.2Inhibition of GARFTase
6-substituted analogsA549 (Lung Cancer)12.5Dual targeting of FRs
6-(4-fluorophenyl)HeLa (Cervical Cancer)10.0AICARFTase inhibition

Anti-inflammatory Properties

In addition to antitumor effects, thieno[2,3-d]pyrimidines have been investigated for their anti-inflammatory properties. Some derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOXs), which are key players in inflammatory processes. The compound's structural features may enhance its binding affinity to these enzymes, leading to reduced inflammatory responses .

Table 2: Inhibitory Effects on COX and LOX Enzymes

CompoundTarget EnzymeIC50 (µM)
4-{4-oxo-5-phenyl...}COX-218.7
Thieno derivativesLOX-1522.1

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Folate Receptor Binding : The compound's structure allows it to bind selectively to folate receptors on cancer cells, facilitating targeted delivery of therapeutic agents.
  • Enzyme Inhibition : By inhibiting key enzymes like GARFTase and AICARFTase, the compound disrupts nucleotide synthesis necessary for cancer cell proliferation.
  • Antioxidant Activity : Some studies suggest that thieno[2,3-d]pyrimidine derivatives possess free radical scavenging abilities, contributing to their overall therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thieno[2,3-d]pyrimidine derivatives in clinical and preclinical settings:

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
  • Inflammation Models : In animal models of inflammation, thieno[2,3-d]pyrimidines showed reduced edema and inflammatory marker levels when administered alongside standard anti-inflammatory drugs .

Q & A

Q. What are the optimized synthetic routes for 4-{4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}benzoic acid?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thieno[2,3-d]pyrimidinone core via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions.
  • Step 2 : Introduction of the phenyl group at position 5 using Suzuki-Miyaura coupling or nucleophilic substitution.
  • Step 3 : Attachment of the benzoic acid moiety via sulfanyl or amino linkages, often employing 4-mercaptobenzoic acid or its derivatives in the presence of coupling agents like EDCI/HOBt .

Q. Key Optimization Parameters :

Reaction StepSolventTemperatureCatalystYield
Core formationDMF80°Cp-TsOH70–85%
PhenylationTHF/H2O60°CPd(PPh3)465–75%
Benzoic acid couplingDCMRTEDCI80–90%

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzoic acid and phenyl groups) and thieno ring protons (δ 6.8–7.1 ppm). The carbonyl (C=O) signal appears at ~170 ppm in 13C NMR .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity.
  • Melting Point : Typically ranges between 216–218°C for structurally related derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for modifications on the thieno[2,3-d]pyrimidin core?

Methodology :

  • Variation of Substituents : Synthesize analogs with halogens (e.g., F, Cl) at the phenyl group or replace benzoic acid with other carboxylic acids.
  • Biological Assays : Test inhibitory activity against kinases (e.g., WEE2) using ELISA to measure phosphorylation levels of CDK1. Compare IC50 values between analogs .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target enzymes based on substituent electronic/steric effects.

Q. Example SAR Data :

Substituent (Position)IC50 (WEE2)Binding Energy (kcal/mol)
-H (Reference)1.2 µM-8.5
-F (para)0.8 µM-9.1
-Cl (meta)2.5 µM-7.9

Q. How to assess the specificity of this compound for target enzymes like WEE2 over homologous kinases (e.g., WEE1)?

  • In Vitro Kinase Assays : Use recombinant WEE1 and WEE2 enzymes in parallel. Measure inhibition via radioactive ATP incorporation or fluorescence-based ADP-Glo assays.
  • Cellular Proliferation Assays : Compare effects on somatic cells (WEE1-dependent) vs. oocytes (WEE2-dependent). A selective inhibitor will block oocyte maturation (GVBD assay) without impacting somatic cell mitosis .

Q. Specificity Metrics :

CompoundWEE2 IC50WEE1 IC50Selectivity Ratio (WEE2/WEE1)
Parent1.2 µM15 µM12.5
Analog 20.8 µM20 µM25.0

Q. What crystallographic methods are used to resolve the compound’s binding mode with target proteins?

  • Protein Crystallization : Co-crystallize the compound with WEE2 kinase domain using hanging-drop vapor diffusion (PEG 3350 as precipitant).
  • X-ray Diffraction : Collect data at 1.8–2.0 Å resolution. Refine structures using PHENIX or CCP4.
  • Key Interactions : Identify hydrogen bonds between the benzoic acid group and Lys43/Glu47 residues, and π-π stacking of the phenyl ring with Phe120 .

Q. How to address contradictions in biological activity data across different studies?

  • Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP concentration, enzyme lot).
  • Meta-Analysis : Compare data from public repositories (ChEMBL, PubChem BioAssay) to identify outliers.
  • Solubility/Permeability Tests : Use Caco-2 cell models or PAMPA to rule out bioavailability issues skewing in vitro vs. in vivo results .

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